

# comparing [18F]FE-PE2I with other dopamine transporter ligands

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An Objective Comparison of [18F]FE-PE2I with Alternative Dopamine Transporter Ligands

#### Introduction

The dopamine transporter (DAT) is a critical protein in the regulation of dopamine neurotransmission, making it a key target for in vivo imaging in neurodegenerative diseases such as Parkinson's disease (PD). Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful nuclear medicine techniques used to quantify DAT density. The choice of radioligand is paramount for accurate and reliable imaging. [18F]FE-PE2I has emerged as a promising PET radiotracer for DAT imaging. This guide provides a detailed, data-driven comparison of [18F]FE-PE2I with other notable DAT ligands, including its carbon-11 labeled precursor [11C]PE2I and the widely used SPECT agent [123I]FP-CIT.

### **Comparative Data Presentation**

The performance of a radioligand is determined by its binding characteristics, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data for [18F]FE-PE2I and its key comparators.

#### **Table 1: In Vitro Binding Affinity and Selectivity**

This table compares the binding affinity (Ki) for DAT and the selectivity ratio over the serotonin transporter (SERT), a crucial factor for avoiding off-target binding.



Ligand	DAT Affinity Ki (nM)	Selectivity (DAT/SERT Ratio)	Reference
[18F]FE-PE2I	12 - 23	~29.4 (for parent PE2I)	[1][2]
[11C]PE2I	5	~30	[2][3]
[123I]FP-CIT	-	2.78	[4]
[11C]β-CFT	-	-	[5]

Lower Ki indicates higher affinity. A higher DAT/SERT ratio indicates greater selectivity.

#### **Table 2: In Vitro Binding Kinetics to DAT**

The kinetic constants of ligand-transporter interaction explain the in vivo pharmacokinetic behavior. [18F]FE-PE2I and [11C]PE2I share a similar binding mechanism involving a fast complex formation followed by a slow isomerization step. The difference in their in vivo kinetics is primarily driven by the isomerization on-rate constant (k\_i).[6][7]

Ligand	Isomerization On-Rate (k_i, min <sup>-1</sup> )	Isomerization Off-Rate (k <sub>-i</sub> , min <sup>-1</sup> )	Isomerization Equilibrium (K_isom)	Reference
[18F]FE-PE2I	0.34 ± 0.06	0.15 ± 0.09	0.44	[2]
[11C]PE2I	1.2 ± 0.5	0.14 ± 0.05	0.12	[2]

The slower isomerization on-rate (k\_i) for [18F]FE-PE2I contributes to its faster in vivo kinetics compared to [11C]PE2I.[2][6][7]

#### Table 3: Clinical Imaging Performance and Logistics

This table compares the practical aspects and diagnostic performance of [18F]FE-PE2I PET with the clinical standard, [123I]FP-CIT SPECT.



Parameter	[18F]FE-PE2I PET	[1231]FP-CIT SPECT	Reference
Imaging Modality	PET	SPECT	[4]
Spatial Resolution	Superior	Lower	[4]
Tracer Half-life	~110 min	~13.2 hours	[8][9]
Time from Injection to Scan	~17-30 min	~3-4 hours	[9]
Scan Duration	10-25 min	~30 min	[9]
Total Patient Time	~1.5 hours	~4.25 hours	[9]
Diagnostic Accuracy	Excellent (non-inferior to SPECT)	High (Clinical Standard)	[4][9]
Effect Size (Glass's Δ)	BP_ND: 2.95; SUVR: 2.57	SUR: 2.29	[4]

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

#### Radiosynthesis of [18F]FE-PE2I

A fully automated, one-step nucleophilic substitution method is commonly employed for the GMP-compliant production of [18F]FE-PE2I.[9][10][11]

- [18F]Fluoride Production: [18F]Fluoride is produced via the <sup>18</sup>O(p,n)<sup>18</sup>F reaction in a cyclotron.
- Trapping and Elution: The produced [18F]F<sup>-</sup> is trapped on an anion exchange cartridge (e.g., QMA). It is then eluted into the reactor using a solution, typically containing a phase transfer catalyst like Kryptofix 2.2.2 (K<sub>222</sub>) and potassium carbonate.
- Azeotropic Drying: The water is removed from the [18F]F<sup>-</sup>/K<sub>222</sub> complex via azeotropic distillation with acetonitrile.



- Radiolabeling Reaction: The tosylate precursor (**tosylethyl-PE2I**) dissolved in a solvent like dimethyl sulfoxide (DMSO) is added to the dried [18F]F<sup>-</sup>/K<sub>222</sub> complex. The reaction mixture is heated (e.g., at 140°C for 5-10 minutes) to facilitate the nucleophilic substitution of the tosyl group with [18F]fluoride.[12]
- Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
- Formulation: The collected HPLC fraction containing [18F]FE-PE2I is passed through a C18
  Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the
  final product is eluted with ethanol and formulated in a sterile saline solution for injection. The
  final product undergoes rigorous quality control for radiochemical purity, molar activity, and
  sterility.[10]

#### **In Vitro Binding Assays**

In vitro assays are used to determine the affinity and selectivity of ligands for their targets.[13] [14]

- Tissue/Cell Preparation: Assays are performed using cell lines stably expressing the human dopamine transporter (hDAT) or using homogenates from DAT-rich brain regions (e.g., striatum).
- Competitive Binding Assay (for Ki):
  - A constant concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) is incubated with the cell/tissue preparation.
  - Increasing concentrations of the unlabeled test compound ([18F]FE-PE2I or other comparators) are added to compete for binding with the radiolabeled ligand.
  - After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.
  - The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.



- The data are used to generate a displacement curve, from which the IC<sub>50</sub> (concentration of test compound that inhibits 50% of specific binding) is calculated.
- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
- Kinetic Binding Assay (for k\_on, k\_off): These assays measure the rate of association and dissociation of the ligand from the transporter to understand the binding dynamics, as was done to differentiate [18F]FE-PE2I and [11C]PE2I.[2][6]

#### **Human PET Imaging Protocol**

Clinical PET imaging with [18F]FE-PE2I is performed to quantify DAT availability in the brain.[4]

- Patient Preparation: Patients are positioned comfortably in the PET/CT scanner. No thyroid blockade is necessary as with iodine-based radiotracers.[4]
- Radiotracer Administration: A bolus intravenous injection of [18F]FE-PE2I is administered (e.g., target dose of ~2.86 MBq/kg).[4]
- Image Acquisition:
  - Dynamic Acquisition: For full kinetic modeling, a dynamic scan of 60-90 minutes is initiated at the time of injection.[1][15]
  - Static Acquisition: For clinical routine and simplified quantification, a shorter static scan (e.g., 10-25 minutes) is performed, starting after a specific uptake period (e.g., 17-30 minutes post-injection) when a state of transient equilibrium or pseudo-equilibrium is reached.[9][16]
- Image Reconstruction: PET data are corrected for attenuation (using a low-dose CT scan),
   scatter, and decay, and then reconstructed into 3D images.[4][9]
- Image Analysis:
  - Images are often co-registered with the patient's MRI for accurate anatomical delineation of regions of interest (VOIs), such as the caudate, putamen, and a reference region with negligible DAT density (e.g., cerebellum).



- Time-activity curves are generated for each VOI from dynamic scans.
- Outcome measures are calculated, such as the binding potential (BP\_ND) using models like the Simplified Reference Tissue Model (SRTM), or the Specific Uptake Value Ratio (SUVR) from static images.[1][4]

## Visualizations Conclusion

[18F]FE-PE2I stands out as a superior radioligand for the imaging of the dopamine transporter with PET. Compared to its predecessor, [11C]PE2I, it offers more favorable, faster kinetics that allow for shorter and more patient-friendly imaging protocols.[6][8] Its 18F-label provides a longer half-life, facilitating centralized production and distribution, a significant logistical advantage over 11C-labeled tracers.[8]

When compared to the most widely used SPECT agent, [123I]FP-CIT, [18F]FE-PE2I provides the inherent advantages of PET technology, including better spatial resolution and quantification.[4] Furthermore, its higher selectivity for DAT over SERT reduces the risk of confounding signals, particularly in extrastriatal regions.[4][9] Clinical comparisons have confirmed that [18F]FE-PE2I PET is a feasible and highly accurate alternative to [123I]FP-CIT SPECT, offering excellent diagnostic performance with a significantly improved clinical workflow.[4][9] Therefore, [18F]FE-PE2I is a potent and high-quality tool for both clinical diagnostics and research applications in the study of dopaminergic system integrity.[4]

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